molecular formula C9H13N3O2 B1330758 N-tert-butyl-3-nitropyridin-2-amine CAS No. 79371-45-2

N-tert-butyl-3-nitropyridin-2-amine

Cat. No.: B1330758
CAS No.: 79371-45-2
M. Wt: 195.22 g/mol
InChI Key: VBLKGHCNQATLJX-UHFFFAOYSA-N
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Description

N-tert-Butyl-3-nitropyridin-2-amine is a nitro-substituted pyridine derivative characterized by a tert-butylamine group at position 2 and a nitro group at position 3 of the pyridine ring (Fig. 1). Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s catalog entries .

Properties

IUPAC Name

N-tert-butyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)11-8-7(12(13)14)5-4-6-10-8/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLKGHCNQATLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601259381
Record name N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79371-45-2
Record name N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79371-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-nitropyridin-2-amine typically involves the nitration of N-tert-butyl-2-aminopyridine. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with continuous monitoring and control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Scientific Research Applications

Chemistry

N-tert-butyl-3-nitropyridin-2-amine serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules and as a reagent in various organic reactions, including:

  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions : The compound can undergo nucleophilic substitution, where the nitro group is replaced by other functional groups.

Biology

In biological research, this compound has been investigated for its enzyme inhibition properties. Notably, it has shown effectiveness in inhibiting:

  • Inducible Nitric Oxide Synthase (iNOS) : This enzyme plays a crucial role in inflammatory responses.
  • Cyclooxygenase-2 (COX-2) : Another key enzyme involved in inflammation, highlighting the compound's potential as an anti-inflammatory agent.

Medicine

The compound has garnered attention for its potential therapeutic applications:

  • Anti-inflammatory Activity : Research indicates that it inhibits inflammatory mediators such as IL1β and TNF-α, suggesting its utility in treating inflammatory diseases.
  • Neuroprotective Effects : this compound has been studied for its potential in neuroprotection, especially concerning Alzheimer's disease. Its analogs have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline .

Industry

In industrial applications, this compound is utilized as an intermediate in the production of agrochemicals and other industrial chemicals. Its unique properties allow it to contribute to the development of new materials and formulations.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessKey Findings
Enzyme InhibitionHighInhibits iNOS and COX-2, reducing inflammation.
Anti-inflammatoryModerateInhibits IL1β and TNF-α; potential for therapeutic use.
NeuroprotectivePromisingInhibits AChE; potential applications in Alzheimer's treatment .
AntimicrobialPreliminaryExhibits activity against various bacterial strains; further research needed.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of N-tert-butyl-3-nitropyridin-2-amine include:

N,N-Dimethyl-3-nitropyridin-2-amine Substituents: Methyl groups at the amine position (instead of tert-butyl). The nitro group retains electron-withdrawing effects, influencing aromatic electrophilic substitution .

4-Methyl-3-nitropyridin-2-amine

  • Substituents : Methyl group at position 4 and an amine at position 2.
  • Impact : The absence of a bulky tert-butyl group may improve solubility in polar solvents. The nitro group at position 3 stabilizes the ring structure, as observed in crystallographic studies .

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine Substituents: Bromine at position 5 and a methyl group at position 3.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₉H₁₃N₃O₂ 195.22 High steric hindrance; discontinued commercial availability
N,N-Dimethyl-3-nitropyridin-2-amine C₇H₉N₃O₂ 167.17 Lower steric bulk; enhanced solubility in polar solvents
4-Methyl-3-nitropyridin-2-amine C₆H₇N₃O₂ 153.14 Crystallographically characterized; methyl group enhances stability
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine C₁₀H₁₅BrN₂ 243.15 Bromine enables functionalization; tert-butyl aids in lipophilicity

Stability and Reactivity

  • This compound: The tert-butyl group may contribute to stability under basic conditions but could lead to byproduct formation during synthesis.
  • 4-Methyl-3-nitropyridin-2-amine : Crystallographic data confirm planar pyridine rings with intramolecular hydrogen bonding between nitro and amine groups, enhancing thermal stability .

Biological Activity

N-tert-butyl-3-nitropyridin-2-amine (CAS No. 79371-45-2) is a nitropyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H13N3O2C_9H_{13}N_3O_2 and a molecular weight of 195.22 g/mol. The compound features a nitro group at the 3-position of the pyridine ring, which is significant for its biological activity.

The biological activity of this compound is largely attributed to the presence of the nitro group, which can undergo reduction to form an amino group. This transformation can influence various biological pathways:

  • Enzyme Inhibition : The nitro group can interact with nucleophilic sites on enzymes, leading to inhibition. For instance, it has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses .
  • Pharmacokinetics : The compound's structure affects its pharmacokinetic properties, enhancing solubility and stability due to the tert-butyl group .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as IL1β and TNF-α. A study highlighted its potential as a multi-target lead compound against inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to quantify these effects.

Neuroprotective Effects

This compound has been investigated for potential neuroprotective effects, particularly in relation to Alzheimer’s disease. Its analogs have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with cognitive decline .

Case Studies and Research Findings

StudyFindings
Study on Enzyme Inhibition Demonstrated that this compound inhibits iNOS with an IC50 value indicative of its potency as an anti-inflammatory agent .
Neuroprotective Potential Analogous compounds exhibited AChE inhibition with IC50 values significantly lower than standard drugs like donepezil, suggesting potential for treating neurodegenerative diseases .
Antimicrobial Evaluation Preliminary results indicate effectiveness against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-tert-butyl-3-nitropyridin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, nitration of pyridine derivatives followed by substitution with tert-butylamine under controlled conditions (e.g., using dichloromethane as a solvent and triethylamine as a base at 0–20°C) can yield the target compound. Optimization of stoichiometry, temperature, and catalyst (e.g., DMAP) is critical to minimize byproducts . Characterization via NMR and mass spectrometry is essential to confirm regioselectivity and purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing This compound?

  • Methodological Answer :

  • 1D/2D NMR : Proton and carbon NMR can resolve the tert-butyl group (δ ~1.3 ppm for CH₃) and nitro-pyridine aromatic signals. NOESY or HSQC may clarify spatial arrangements .
  • X-ray Crystallography : Single-crystal analysis using software like ORTEP-3 (with GUI) confirms bond lengths, angles, and stereochemistry. For example, nitro-group orientation and tert-butyl steric effects can be visualized .

Q. How can researchers mitigate oxidation or degradation during purification of This compound?

  • Methodological Answer : Use inert atmospheres (N₂/Ar) during reactions and column chromatography. Avoid prolonged exposure to light or heat. Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) improves stability. Monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the nitro group on the reactivity of This compound in further functionalization?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the pyridine ring. Computational studies (e.g., DFT calculations) can map electron density and predict sites for cross-coupling or reduction. Experimental validation via kinetic isotope effects or Hammett plots is recommended .

Q. How can computational modeling guide the design of derivatives based on This compound for medicinal chemistry applications?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to biological targets (e.g., kinases). QSAR models correlate substituent effects (e.g., nitro vs. amino groups) with activity. PubChem-derived InChI keys and SMILES strings enable rapid database comparisons .

Q. What strategies are recommended for assessing nitrosamine impurities in This compound during API synthesis?

  • Methodological Answer : Screen for secondary/tertiary amine residues using LC-MS/MS. Follow EFPIA/IPEC guidelines to identify nitrosating agents (e.g., nitrites) in raw materials. Accelerated stability studies under acidic/basic conditions detect degradation pathways .

Q. How does steric hindrance from the tert-butyl group influence the compound’s supramolecular interactions in crystal packing?

  • Methodological Answer : Analyze Hirshfeld surfaces and packing diagrams from X-ray data. The tert-butyl group disrupts π-π stacking but enhances van der Waals interactions. Compare with analogues (e.g., methyl substituents) to quantify lattice energy differences .

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